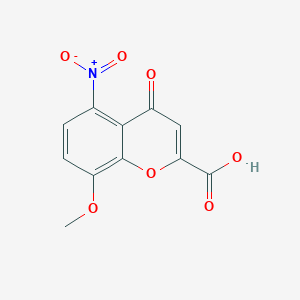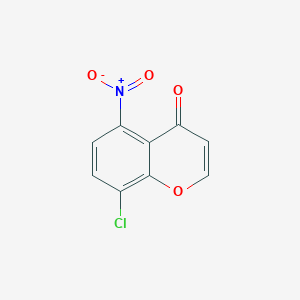![molecular formula C19H19ClN2O4 B300386 2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor. It has shown promising results in the treatment of cancer and other diseases.
Mécanisme D'action
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Mocetinostat promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Mocetinostat has also been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Mocetinostat is its specificity for HDACs, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, Mocetinostat has some limitations, including its potential toxicity and the development of drug resistance in cancer cells.
Orientations Futures
There are several potential future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to Mocetinostat treatment. Additionally, further studies are needed to investigate the potential applications of Mocetinostat in other diseases beyond cancer, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of Mocetinostat involves the reaction of 2-chlorobenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 2-(4-aminophenyl)acetic acid. The final product is obtained by esterification of the intermediate with 2-oxoethyl chloroformate.
Applications De Recherche Scientifique
Mocetinostat has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also shown potential in the treatment of solid tumors such as breast and lung cancer.
Propriétés
Nom du produit |
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate |
|---|---|
Formule moléculaire |
C19H19ClN2O4 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-6-2-1-5-14(15)19(24)26-13-18(23)21-16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) |
Clé InChI |
MRCWAXHJLVSTJI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)


![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)

![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)



![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)

![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)